molecular formula C19H16N2O3S B2879947 N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1903092-16-9

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2879947
CAS No.: 1903092-16-9
M. Wt: 352.41
InChI Key: NFUSZRODBNJSNK-UHFFFAOYSA-N
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Description

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-2-carbaldehyde with 3-pyridylmethylamine under acidic conditions to form the intermediate.

    Cyclization to form the benzodioxine ring: The intermediate is then reacted with catechol in the presence of a dehydrating agent to form the benzodioxine ring.

    Amidation: The final step involves the reaction of the benzodioxine intermediate with a suitable carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical properties.

    Pyridine derivatives: Compounds with the pyridine ring also show comparable reactivity and applications.

    Benzodioxine derivatives: These compounds have the benzodioxine ring and are used in similar fields.

Uniqueness

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of three different heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(17-12-23-15-4-1-2-5-16(15)24-17)21-10-13-8-14(11-20-9-13)18-6-3-7-25-18/h1-9,11,17H,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUSZRODBNJSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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